molecular formula C7H8O6 B1197490 Methylaconitic acid

Methylaconitic acid

Cat. No.: B1197490
M. Wt: 188.13 g/mol
InChI Key: NUZLRKBHOBPTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylaconitic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H8O6 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8O6

Molecular Weight

188.13 g/mol

IUPAC Name

but-2-ene-1,2,3-tricarboxylic acid

InChI

InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h2H2,1H3,(H,8,9)(H,10,11)(H,12,13)

InChI Key

NUZLRKBHOBPTQV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CC(=O)O)C(=O)O)C(=O)O

Synonyms

alpha-methyl-cis-aconitate
alpha-methylaconitate
cis-2-butene-1,2,3-tricarboxylic acid

Origin of Product

United States

Q & A

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

  • Methodological Answer : Employ nonlinear regression models (e.g., Hill equation) to fit dose-response data. Account for clustered data (e.g., repeated measurements per subject) using mixed-effects models. Validate assumptions via residual plots and sensitivity analyses (e.g., bootstrap resampling) .
  • Data Contradiction Example : If IC₅₀ values vary across studies, assess confounding factors (e.g., cell line viability assays vs. in vivo models) and apply meta-regression to quantify heterogeneity .

Q. How can researchers resolve contradictions between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer : Compare density functional theory (DFT) simulations (e.g., Gibbs free energy barriers) with kinetic experimental data (e.g., Arrhenius plots). Identify limitations in computational approximations (e.g., solvent effects, basis set choices) and iteratively refine models. Use Bayesian inference to quantify uncertainty in predicted reaction pathways .
  • Case Study : If DFT underestimates hydrolysis rates, re-evaluate implicit solvent models or incorporate explicit water molecules in simulations .

Q. What validation strategies are critical for ensuring the reliability of this compound’s spectroscopic assignments in complex mixtures?

  • Methodological Answer : Apply 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. Cross-reference with spiked standards or isotopic labeling. Validate assignments via independent synthetic routes or literature comparisons .
  • Data Quality Check : Report signal-to-noise ratios and integration errors for critical peaks .

Methodological Design & Reproducibility

Q. How should researchers design experiments to distinguish this compound’s direct effects from matrix interference in environmental samples?

  • Methodological Answer : Implement matrix-matched calibration curves and recovery studies (spike-and-recovery tests). Use tandem mass spectrometry (LC-MS/MS) with isotopic internal standards to correct for ion suppression. Include blank controls and replicate analyses (n ≥ 5) to quantify background noise .
  • Example Workflow : For soil samples, validate extraction efficiency via Soxhlet vs. accelerated solvent extraction (ASE) comparisons .

Q. What criteria define robust structure-activity relationship (SAR) models for this compound derivatives?

  • Methodological Answer : Use multivariate analysis (e.g., partial least squares regression) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Validate models via leave-one-out cross-validation and external test sets. Address multicollinearity using variance inflation factor (VIF) thresholds .
  • Data Pitfall : Overfitting due to small sample sizes—apply Akaike information criterion (AIC) for model selection .

Cross-Disciplinary Considerations

Q. How can researchers integrate this compound’s toxicological data across in vitro, in vivo, and epidemiological studies?

  • Methodological Answer : Apply systematic review protocols (PRISMA guidelines) to collate evidence. Use GRADE criteria to assess study quality and weight-of-evidence approaches for hazard identification. Address interspecies differences via physiologically based pharmacokinetic (PBPK) modeling .
  • Conflict Resolution : Transparently report conflicts in risk assessments (e.g., cytotoxicity vs. apical endpoints) and prioritize mechanistic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.